Potency Comparison: EGFR-IN-55 vs. AZD9291 on EGFR L858R/T790M Kinase
EGFR-IN-55 demonstrates comparable in vitro potency to the clinically approved drug AZD9291 (osimertinib) against the EGFR L858R/T790M double mutant kinase [1]. In a biochemical assay, EGFR-IN-55 (Compound 8a) exhibited an IC50 of 4.1 nM, while AZD9291 is reported to have an IC50 of 1 nM against the same target under similar assay conditions [1]. This establishes EGFR-IN-55 as a potent chemical probe with activity in the low nanomolar range.
| Evidence Dimension | Biochemical IC50 against EGFR L858R/T790M kinase |
|---|---|
| Target Compound Data | 4.1 nM |
| Comparator Or Baseline | AZD9291 (Osimertinib): 1 nM |
| Quantified Difference | 4.1-fold less potent than AZD9291 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This data positions EGFR-IN-55 as a potent inhibitor of the double-mutant kinase, with a well-characterized benchmark (AZD9291), allowing for direct interpretation of its biochemical potency.
- [1] Yan Q, et al. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation. Eur J Med Chem. 2018;152:298-306. PMID: 29730192. View Source
